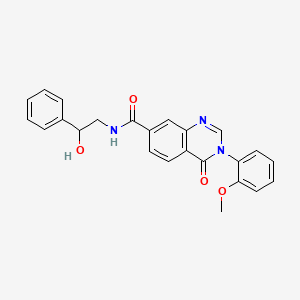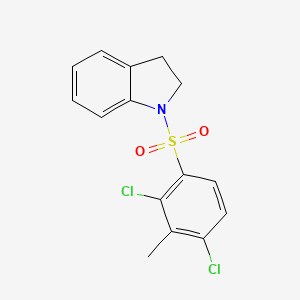![molecular formula C17H21ClN2O3S B15105346 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B15105346.png)
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a pyridylamine moiety, with additional substituents including a chloro group and a pentyloxy group on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-pyridylamine with a sulfonyl chloride derivative of the substituted phenyl compound. The reaction conditions often require the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
相似化合物的比较
Similar Compounds
- [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine
- (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine
Uniqueness
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H21ClN2O3S |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
5-chloro-4-methyl-2-pentoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O3S/c1-3-4-7-10-23-15-11-13(2)14(18)12-16(15)24(21,22)20-17-8-5-6-9-19-17/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3,(H,19,20) |
InChI 键 |
RAJLUSJGSZJLOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15105263.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B15105269.png)
![N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15105276.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B15105294.png)
![N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105301.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B15105305.png)
![4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine](/img/structure/B15105322.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15105330.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15105338.png)
![1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B15105339.png)

